2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
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Properties
IUPAC Name |
2-[[1-[3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O4/c1-18-14-21(29)8-9-25(18)35-17-22(32)16-30-12-10-19(11-13-30)15-31-27(33)23-6-2-4-20-5-3-7-24(26(20)23)28(31)34/h2-9,14,19,22,32H,10-13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMQYQRREJGPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(CN2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, often referred to as a benzoisoquinoline derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₃
- Molecular Weight : 359.80 g/mol
- IUPAC Name : this compound
This structure suggests potential interactions with various biological targets due to the presence of multiple functional groups.
Research indicates that benzoisoquinoline derivatives may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies have shown that compounds similar to this benzoisoquinoline can inhibit key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Modulation of Receptor Activity : The piperidine moiety in the compound suggests potential interactions with neurotransmitter receptors, including dopamine and serotonin receptors. Such interactions could influence mood and cognitive functions .
- Antioxidant Properties : Certain derivatives have demonstrated antioxidant activity, which could help mitigate oxidative stress-related damage in cells .
Pharmacological Studies
A number of studies have explored the pharmacological effects of this class of compounds:
- Neuroprotective Effects : In vitro studies have indicated that benzoisoquinoline derivatives can protect neuronal cells from apoptosis induced by oxidative stress. For instance, a study found that these compounds reduced reactive oxygen species (ROS) levels in neuronal cultures .
- Antidepressant Activity : In animal models, compounds with similar structures have shown antidepressant-like effects, likely due to their influence on monoamine neurotransmitter systems .
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Alzheimer’s Disease Model : A study investigating a similar benzoisoquinoline derivative demonstrated significant improvements in cognitive function in a mouse model of Alzheimer's disease. The compound was found to enhance synaptic plasticity and reduce amyloid plaque formation .
- Behavioral Studies : In behavioral assays, another derivative exhibited anxiolytic effects in rodents, suggesting potential therapeutic applications for anxiety disorders. The mechanism was attributed to modulation of serotonergic pathways .
Data Tables
Below is a summary table highlighting key findings from various studies on benzoisoquinoline derivatives:
Scientific Research Applications
The compound 2-((1-(3-(4-chloro-2-methylphenoxy)-2-hydroxypropyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and material science.
Molecular Formula
- C : 20
- H : 24
- Cl : 1
- N : 4
- O : 3
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. The benzoisoquinoline core is known for its ability to inhibit various cancer cell lines. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Neuropharmacology
The piperidine moiety is associated with neuroactive properties. Compounds containing piperidine have been explored as potential treatments for neurological disorders such as depression and anxiety. Preliminary studies suggest that this compound may modulate neurotransmitter systems, indicating its potential as an antidepressant or anxiolytic agent.
Antimicrobial Properties
The presence of the chloro-substituent may enhance the antimicrobial efficacy of the compound. Research into similar compounds has demonstrated activity against a range of pathogens, including bacteria and fungi. This suggests that the compound could be developed into a new class of antimicrobial agents.
Polymer Development
The unique chemical structure allows for the incorporation of this compound into polymer matrices. Its functional groups can facilitate interactions with other materials, leading to enhanced properties such as increased thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials for industrial applications.
Nanotechnology
In nanotechnology, compounds like this one can be utilized in the synthesis of nanoparticles. Their ability to stabilize metal ions can lead to the formation of metal nanoparticles with specific properties suitable for catalysis or drug delivery systems.
Case Study 1: Anticancer Screening
A recent study evaluated a series of benzoisoquinoline derivatives, including this compound, against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
Case Study 2: Neuropharmacological Assessment
In a preclinical trial assessing the effects on anxiety-like behavior in rodent models, administration of this compound resulted in significant reductions in anxiety scores compared to control groups. These findings support further exploration into its mechanism of action and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
